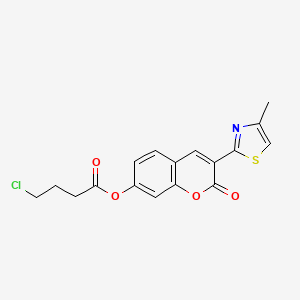
3-(4-methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate, also known as MTCB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Probe for Detection of Cr3+ Ions
A study by Mani et al. (2018) discusses a coumarin-pyrazolone probe that was synthesized for detecting Cr3+ ions in living cells. This probe changes color from fluorescent green to colorless upon complexation with Cr3+ ions, demonstrating its application in bioimaging and environmental monitoring (Mani et al., 2018).
Supramolecular Structures
Research by Padilla-Martínez et al. (2011) on 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones formed by unexpected cyclization highlights the importance of supramolecular structures in the design of materials and the study of molecular interactions, potentially contributing to the development of new materials and pharmaceuticals (Padilla-Martínez et al., 2011).
Antiproliferative Activity
A study on the synthesis and in silico evaluation of new 2,4-disubstituted thiazole derivatives, including compounds similar to 3-(4-methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate, explored their antiproliferative activity, indicating potential applications in cancer research (Yurttaş et al., 2022).
Antioxidant Properties
The antioxidant properties of 4-hydroxycoumarin derivatives were investigated by Stanchev et al. (2009), who measured the activity of several compounds, including newly synthesized ones, in vitro. These studies underline the importance of such compounds in developing antioxidants for various applications (Stanchev et al., 2009).
Cytotoxic Activity
Gomha et al. (2012) demonstrated the use of ultrasound irradiation for the rapid synthesis of thiazole derivatives bearing a coumarin nucleus, which showed potent cytotoxic activity, hinting at their potential in developing cancer therapies (Gomha et al., 2012).
特性
IUPAC Name |
[3-(4-methyl-1,3-thiazol-2-yl)-2-oxochromen-7-yl] 4-chlorobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4S/c1-10-9-24-16(19-10)13-7-11-4-5-12(8-14(11)23-17(13)21)22-15(20)3-2-6-18/h4-5,7-9H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJHDWBQGJTBGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC3=C(C=C(C=C3)OC(=O)CCCCl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

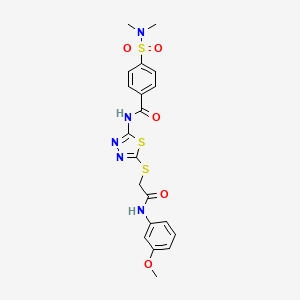

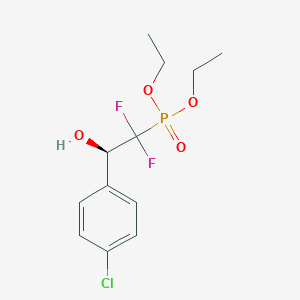
![N-[(4-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2665734.png)
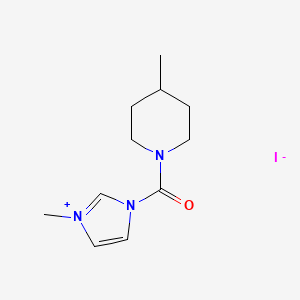
![4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline](/img/structure/B2665740.png)
![N-(sec-butyl)-4-isopentyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2665742.png)
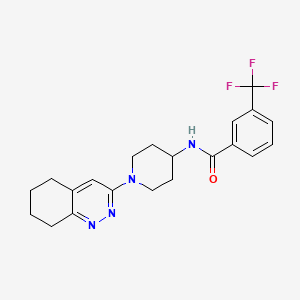
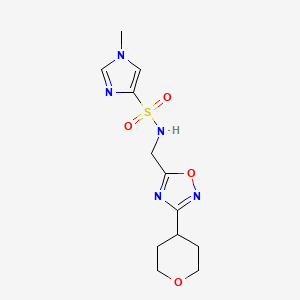
![Ethyl 4-oxo-3-phenyl-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2665746.png)
![7-Azabicyclo[4.2.0]octan-8-one](/img/structure/B2665747.png)
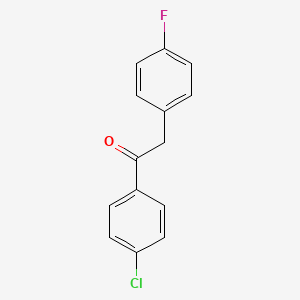
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2665749.png)
![2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B2665751.png)